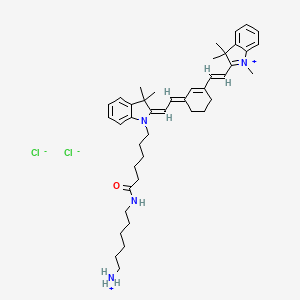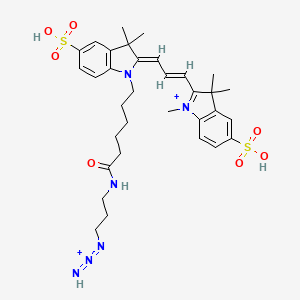![molecular formula C12H25IN2 B3026543 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 1009321-13-4](/img/structure/B3026543.png)
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Vue d'ensemble
Description
“1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide” is a chemical compound with the molecular formula C12H25IN2 and a molecular weight of 324.25 . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
“1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide” is a solid at 20°C . It has a melting point of 101.0 to 105.0 °C . It should be stored under inert gas and should avoid air and moisture as it is hygroscopic .Applications De Recherche Scientifique
Perovskite Solar Cells
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is used as an additive in the fabrication of perovskite solar cells. It helps in enhancing the stability and efficiency of the perovskite layer, which is crucial for the performance of these solar cells. The compound aids in the formation of a more uniform and defect-free perovskite film, leading to improved photovoltaic properties .
Organic-Inorganic Hybrid Materials
This compound is also employed in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic compounds with those of inorganic substances, resulting in unique characteristics such as enhanced mechanical strength, thermal stability, and electronic properties. 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide acts as a structure-directing agent, facilitating the formation of these hybrid materials .
Catalysis
In the field of catalysis, 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is used as a phase-transfer catalyst. It helps in transferring reactants between different phases (e.g., from aqueous to organic phase), thereby increasing the reaction rate and efficiency. This application is particularly useful in organic synthesis and industrial chemical processes .
Electrochemical Applications
The compound is utilized in electrochemical applications, such as in the development of electrolytes for batteries and supercapacitors. Its ionic nature and stability make it suitable for use in these energy storage devices, where it can improve ionic conductivity and overall performance .
Pharmaceuticals
In pharmaceutical research, 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of pharmaceutical compounds, making it a valuable tool in drug formulation and delivery .
Safety and Hazards
“1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide” may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Mécanisme D'action
Target of Action
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, also known as 1-Hexyl-4-aza-1-azoniabicyclo[2.2.2]octane iodide , is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a highly nucleophilic tertiary amine base . DABCO is commonly used in organic synthesis as a weak Lewis base . The primary targets of this compound are likely to be similar to those of DABCO, which include various organic transformations .
Mode of Action
The compound interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to show the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
The compound affects various biochemical pathways due to its versatile nature. It is used as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Pharmacokinetics
The pharmacokinetic properties of 1-Hexyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide.
Result of Action
The result of the compound’s action depends on the specific reaction it is involved in. For example, in the case of the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst to promote the reaction . In another example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles to give piperazine products resulting from the nucleophilic ring-opening reaction .
Action Environment
The action of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be influenced by environmental factors. For instance, DABCO is hygroscopic and has a tendency of sublimation at room temperature, and it reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N2.HI/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXJUXGXGOWSCJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]12CCN(CC1)CC2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009321-13-4 | |
| Record name | 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















